Sulfo-Cyanine3 amine
Overview
Description
Sulfo-Cyanine3 amine is a water-soluble dye with an amino group . It is useful for conjugation with electrophiles and for enzymatic transamination labeling . It is a sulfonated analog of Cy3®, which is compatible with various fluorescence measuring equipment . The dye is highly photostable and easily detectable by the naked eye .
Synthesis Analysis
In a study, different modified dUTPs, including sulfo-cyanine3-dUTP, were utilized to investigate whether the properties of the fluorophore used for modification affected the reaction yield and effectiveness of incorporation of nucleotide analogs by phi29 DNA polymerase . Among the modified dUTPs, sulfo-cyanine3-dUTP demonstrated the highest incorporation effectiveness, equal to 4–9 labels per 1000 nucleotides .Molecular Structure Analysis
The molecular weight of this compound is 714.94 . Its molecular formula is C36H50N4O7S2 . The structure of this compound includes an amino group that is useful for the conjugation with electrophiles and for enzymatic transamination labeling .Chemical Reactions Analysis
The amine functionality of Sulfo-Cy3 amine can react with carboxyl groups to form covalent bonds . It can bind to biological molecules such as proteins and antibodies to track their location and dynamic changes in biological samples .Physical and Chemical Properties Analysis
This compound appears as a dark red solid . It is well soluble in water (0.49 M = 350 g/L), alcohols, DMSO, DMF . It has an excitation/absorption maximum at 548 nm and an emission maximum at 563 nm . Its fluorescence quantum yield is 0.1 .Scientific Research Applications
1. Copper-Catalyzed N-Cyanation
Sulfo-Cyanine3 amine can be involved in copper-catalyzed N-cyanation processes. For example, Teng et al. (2015) demonstrated the copper-catalyzed N-cyanation of sulfoximines using AIBN as a cyanide source. This process is noted for its simplicity and environmental benignity, highlighting its utility in constructing N-CN bonds (Fan Teng, Jin‐Tao Yu, Zhou Zhou, Haoke Chu, Jiang Cheng, 2015).
2. Strecker Reaction in Synthesis
In the context of organic synthesis, this compound can play a role in the Strecker reaction. Dekamin and Mokhtari (2012) found that MCM-41 anchored sulfonic acid is an efficient catalyst for the Strecker reaction of aldehydes or ketones and diverse amines using trimethylsilyl cyanide. This reaction is crucial for synthesizing α-amino nitriles under mild conditions (M. Dekamin, Z. Mokhtari, 2012).
3. N-Sulfonylimidates Synthesis
The synthesis of N-sulfonylimidates, a critical intermediate in organic chemistry, can involve this compound. Yoo et al. (2006) demonstrated an efficient preparation of N-sulfonylimidates through a three-component coupling of terminal alkynes, sulfonyl azides, and alcohols using a copper catalyst and an amine base. This method is characterized by mild conditions and high selectivity (Eun Jeong Yoo, Imhyuck Bae, Seung Hwan Cho, Hoon Han, Sukbok Chang, 2006).
4. Fluorophenyl-Amine Reaction in Polymer Electrolytes
In polymer chemistry, activated fluorophenyl-amine reactions, which could involve this compound, are used to synthesize guanidinium-functionalized polymer electrolytes. Kim et al. (2011) synthesized these electrolytes via activated fluorophnyl-amine reaction, leading to the direct connection of guanidinium into stable phenyl rings (D. Kim, A. Labouriau, M. Guiver, Y. Kim, 2011).
5. Modulation of Amine Basicity
Research by Martin et al. (2007) indicates that this compound could be involved in studies related to the modulation of amine basicity, particularly in medicinal chemistry. They investigated the effects of a sulfone group on the basicity of nearby basic functional groups (Rainer E. Martin, Baptiste Plancq, Olivier Gavelle, Björn Wagner, H. Fischer, Stefanie Bendels, K. Müller, 2007).
6. Radiolabelling and Water Solubility of Biomolecules
In radiopharmaceutical chemistry, a novel [(18)F]-fluorinated prosthetic group based on sultone radiochemistry has been used for the labelling of amine-containing compounds. Priem et al. (2013) described its application in the radiofluorination of fragile and hydrophobic biomolecules, demonstrating its potential in PET/NIRF imaging probes (Thomas Priem, Cédric Bouteiller, D. Camporese, X. Brune, J. Hardouin, A. Romieu, P. Renard, 2013).
Mechanism of Action
Properties
IUPAC Name |
1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N4O7S2/c1-35(2)28-24-26(48(42,43)44)17-19-30(28)39(5)32(35)14-13-15-33-36(3,4)29-25-27(49(45,46)47)18-20-31(29)40(33)23-12-8-9-16-34(41)38-22-11-7-6-10-21-37/h13-15,17-20,24-25H,6-12,16,21-23,37H2,1-5H3,(H2-,38,41,42,43,44,45,46,47) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOZJQQPUBRDRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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